Cas no 59668-62-1 (1,3-Propanediamine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-)

1,3-Propanediamine, N-(2,2,6,6-tetramethyl-4-piperidinyl)- structure
59668-62-1 structure
Product Name:1,3-Propanediamine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-
CAS No:59668-62-1
MF:C12H27N3
MW:213.362882852554
CID:337777
PubChem ID:23053339
Update Time:2025-04-19

1,3-Propanediamine, N-(2,2,6,6-tetramethyl-4-piperidinyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediamine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-
    • N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine
    • N~1~-(2,2,6,6-Tetramethylpiperidin-4-yl)propane-1,3-diamine
    • DTXSID20630085
    • AKOS017549637
    • 59668-62-1
    • SCHEMBL9501493
    • Inchi: 1S/C12H27N3/c1-11(2)8-10(14-7-5-6-13)9-12(3,4)15-11/h10,14-15H,5-9,13H2,1-4H3
    • InChI Key: SIZOWDGGCYRAHE-UHFFFAOYSA-N
    • SMILES: N1C(C)(C)CC(CC1(C)C)NCCCN

Computed Properties

  • Exact Mass: 213.22071
  • Monoisotopic Mass: 213.220497874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 50.1Ų

Experimental Properties

  • PSA: 50.08
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